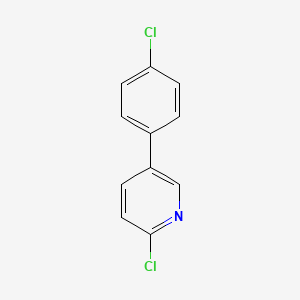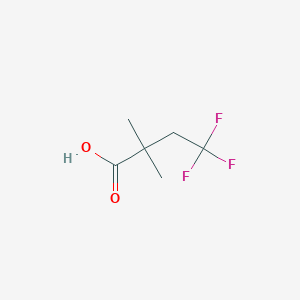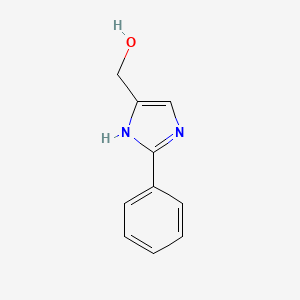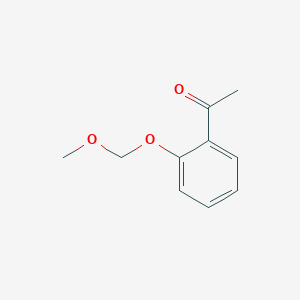
1-(2-(Methoxymethoxy)phenyl)ethanone
概要
説明
1-(2-(Methoxymethoxy)phenyl)ethanone is a chemical compound with the CAS Number: 6515-18-0. Its molecular formula is C10H12O3 and it has a molecular weight of 180.2 . It is a colorless liquid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for 1-(2-(Methoxymethoxy)phenyl)ethanone is 1S/C10H12O3/c1-8(11)9-5-3-4-6-10(9)13-7-12-2/h3-6H,7H2,1-2H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
1-(2-(Methoxymethoxy)phenyl)ethanone is a colorless liquid . It has a molecular weight of 180.2 and is stored at temperatures between 0-5°C .科学的研究の応用
Photoremovable Protecting Group
- Application : A photoremovable protecting group for carboxylic acids has been introduced using a derivative of 1-(2-(Methoxymethoxy)phenyl)ethanone, demonstrating its potential in organic synthesis and photochemistry (Atemnkeng et al., 2003).
Structural and Theoretical Chemistry
- Application : Studies involving X-ray diffraction and density functional theory (DFT) calculations on derivatives of this compound have provided insights into molecular structures and interactions, contributing to the field of structural chemistry (Șahin et al., 2011).
Anti-microbial Properties
- Application : Research on the anti-microbial properties of a derivative, specifically against Staphylococcus aureus, has been conducted, highlighting its potential in medicinal chemistry and pharmacology (Satya et al., 2022).
Material Science and Crystallography
- Application : The synthesis and analysis of novel heterocyclic compounds derived from this chemical have been explored, contributing to material science and crystallography (Shruthi et al., 2019).
Antimicrobial and Anti-inflammatory Studies
- Application : Derivatives have shown antimicrobial and anti-inflammatory properties, indicating its relevance in developing therapeutic agents and studying biochemical pathways (Chai et al., 2017).
Platelet Aggregation Inhibition
- Application : Synthesized derivatives were screened for their potential in inhibiting platelet aggregation, contributing to cardiovascular research and drug discovery (Akamanchi et al., 1999).
Safety And Hazards
特性
IUPAC Name |
1-[2-(methoxymethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(11)9-5-3-4-6-10(9)13-7-12-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAMKXDYEKNHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437453 | |
| Record name | 1-[2-(Methoxymethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Methoxymethoxy)phenyl)ethanone | |
CAS RN |
6515-18-0 | |
| Record name | 1-[2-(Methoxymethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

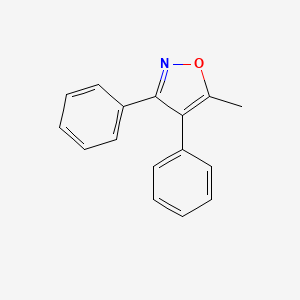
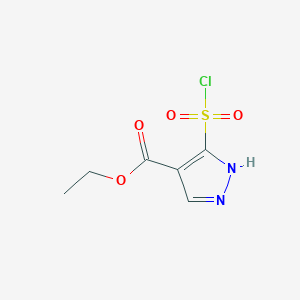

![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)
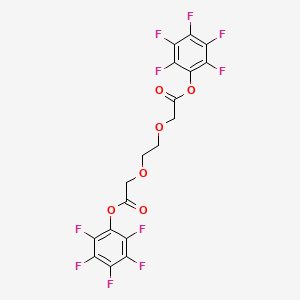

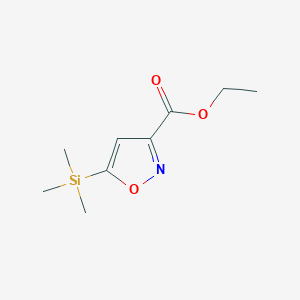
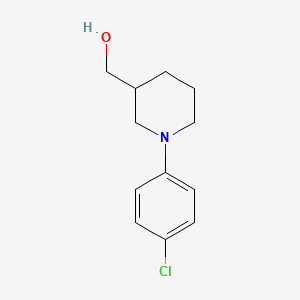
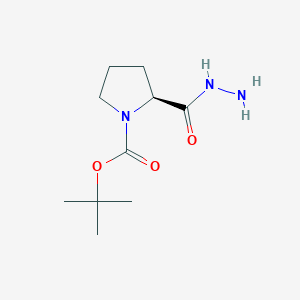
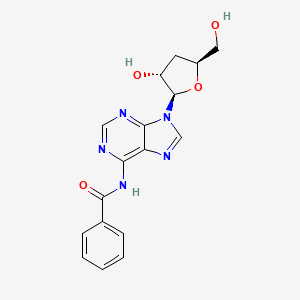
![tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate](/img/structure/B1353986.png)
